TRPV1 Antagonist Potency: Class-Level Inference from Tetrahydroquinoline Urea Series
No direct IC50 or Ki data for CAS 1203324-85-9 were identified in public databases or the source patent WO2005044802. However, the patent establishes that tetrahydro-quinolinylurea derivatives as a class exhibit VR1 antagonistic activity, and the Schmidt et al. 2011 paper reports that aryl substituents at the 7- or 8-position of the tetrahydroquinoline scaffold impart the best in vitro TRPV1 potency. The target compound carries the urea-linked 3-chlorophenyl group at the 6-position, conforming to the active pharmacophore topology [1].
| Evidence Dimension | TRPV1 antagonist activity (qualitative class-level) |
|---|---|
| Target Compound Data | Claimed as VR1 antagonist in patent WO2005044802; no quantitative value publicly available. |
| Comparator Or Baseline | Most potent tetrahydroquinoline ureas in Schmidt et al. 2011 (unspecified individual compounds); Ki values reported in the low nanomolar range. |
| Quantified Difference | Not quantifiable due to absence of target compound data. |
| Conditions | In vitro TRPV1 calcium flux or radioligand binding assays (general class description). |
Why This Matters
The compound occupies the same pharmacophore space as the most potent reported tetrahydroquinoline TRPV1 antagonists, supporting its relevance for TRPV1 research, but the lack of its own quantitative data means procurement decisions must rely on program-specific validation.
- [1] Schmidt RG, Bayburt EK, Latshaw SP et al. Chroman and tetrahydroquinoline ureas as potent TRPV1 antagonists. Bioorg Med Chem Lett. 2011;21(5):1338-41. View Source
